molecular formula C12H8N4O4 B4055421 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

Cat. No.: B4055421
M. Wt: 272.22 g/mol
InChI Key: HVUFRPSMVIIHED-UHFFFAOYSA-N
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Description

4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol is a compound that belongs to the class of nitrobenzoxadiazole derivatives. These compounds are known for their fluorescent properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a benzoxadiazole ring substituted with a nitro group and an amino group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol typically involves the reaction of 5-nitro-2,1,3-benzoxadiazole with aniline derivatives under specific conditions. One common method includes the use of 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl) as a starting material, which reacts with aniline in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenol group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(5-amino-2,1,3-benzoxadiazol-4-yl)amino]phenol.

Mechanism of Action

The mechanism of action of 4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling the visualization of cellular processes. The nitro group can undergo reduction, leading to changes in fluorescence, which can be used to monitor various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol is unique due to its specific structure, which combines a benzoxadiazole ring with a phenol group. This combination imparts distinct fluorescent properties, making it particularly useful in applications requiring high sensitivity and specificity.

Properties

IUPAC Name

4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O4/c17-8-3-1-7(2-4-8)13-12-10(16(18)19)6-5-9-11(12)15-20-14-9/h1-6,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUFRPSMVIIHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=CC3=NON=C32)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
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4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
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4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Reactant of Route 4
4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Reactant of Route 5
4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Reactant of Route 6
4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol

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